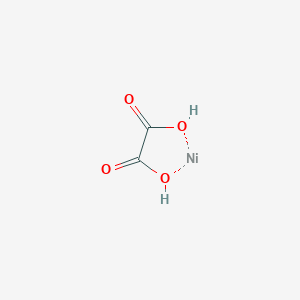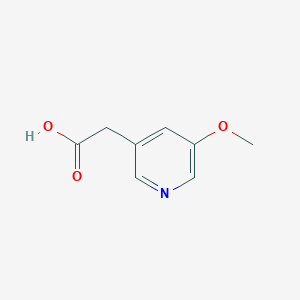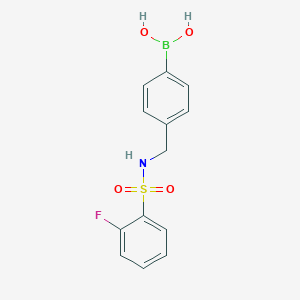
Nickel oxalate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel oxalate dihydrate, with the chemical formula NiC₂O₄·2H₂O, is a coordination compound where nickel is complexed with oxalate ions and water molecules. This compound is known for its distinctive green color and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel oxalate dihydrate can be synthesized through the reaction of nickel hydroxide (Ni(OH)₂) with oxalic acid (H₂C₂O₄). The reaction typically occurs in an aqueous solution where nickel hydroxide is mixed with oxalic acid, resulting in the precipitation of this compound . The reaction conditions, such as temperature and pH, can be controlled to obtain particles of desired size and morphology.
Industrial Production Methods: In industrial settings, this compound is often produced by the precipitation method, where nickel sulfate hexahydrate reacts with oxalic acid dihydrate in the presence of complexing agents like ethylenediamine . This method allows for the production of this compound with controlled particle size and shape, which is crucial for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions: Nickel oxalate dihydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form nickel oxide (NiO) and carbon dioxide (CO₂).
Oxidation-Reduction: In the presence of reducing agents, this compound can be reduced to metallic nickel, while the oxalate ion is oxidized to carbon dioxide.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid (HNO₃) can oxidize this compound to form nickel nitrate and carbon dioxide.
Reducing Agents: Hydrogen gas (H₂) or other reducing agents can reduce this compound to metallic nickel.
Major Products Formed:
Nickel Oxide (NiO): Formed during thermal decomposition.
Metallic Nickel: Formed during reduction reactions.
Scientific Research Applications
Nickel oxalate dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which nickel oxalate dihydrate exerts its effects is primarily through its decomposition and redox reactions:
Thermal Decomposition: Upon heating, this compound decomposes to form nickel oxide and carbon dioxide.
Redox Reactions: In electrochemical applications, this compound undergoes reversible redox reactions, where it is reduced to metallic nickel and oxidized back to nickel oxalate.
Comparison with Similar Compounds
Nickel oxalate dihydrate can be compared with other similar compounds, such as:
Cobalt Oxalate Dihydrate: Similar in structure and properties, but cobalt oxalate dihydrate is used more extensively in battery technology due to its higher electrochemical performance.
Zinc Oxalate Dihydrate: Shares similar crystal structures but differs in its thermal decomposition products and applications.
Magnesium this compound: A mixed oxalate compound where nickel is partially substituted by magnesium, leading to different physical and chemical properties.
This compound stands out due to its unique combination of thermal stability, redox activity, and versatility in various scientific and industrial applications.
Properties
CAS No. |
20543-06-0 |
|---|---|
Molecular Formula |
C2H2NiO4 |
Molecular Weight |
148.73 g/mol |
IUPAC Name |
nickel;oxalic acid |
InChI |
InChI=1S/C2H2O4.Ni/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChI Key |
XVENFWPVABIFLP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12335315.png)



![3-[2-(Diethylamino)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12335331.png)



![8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12335374.png)



![3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride](/img/structure/B12335388.png)
